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Application Notes and Protocols
A Step-by-Step Protocol for Efficient PBMC Isolation
Using Percoll
Introduction
Peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, are

critical components for a wide range of immunological, toxicological, and infectious disease

studies. The efficient and pure isolation of these cells from whole blood is a fundamental

prerequisite for reliable downstream applications in research and drug development. Density

gradient centrifugation using Percoll is a widely adopted method for PBMC separation due to

its ability to yield high purity and viability of the isolated cell populations. Percoll, a colloidal

silica-based medium, allows for the formation of density gradients that effectively separate

PBMCs from denser granulocytes and erythrocytes.

This document provides a detailed, step-by-step protocol for the isolation of PBMCs from whole

blood using a discontinuous Percoll gradient. It is intended for researchers, scientists, and drug

development professionals seeking a robust and reproducible method for obtaining high-quality

PBMCs.
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The separation of PBMCs using a Percoll gradient is based on the differential densities of the

various blood cell types. During centrifugation, the colloidal silica particles in Percoll sediment

to form a density gradient. When a whole blood sample, diluted with a physiological buffer, is

layered on top of this gradient, the centrifugal force drives the cells through the medium until

they reach a point where their density equals that of the gradient (isopycnic point). Red blood

cells and granulocytes, being denser, pass through the Percoll layers and pellet at the bottom

of the tube. PBMCs, which are less dense, band at the interface between the plasma and the

upper Percoll layer. Platelets, which have the lowest density, remain in the plasma layer.

Materials and Reagents
Materials

50 mL conical centrifuge tubes

15 mL conical centrifuge tubes

Serological pipettes (10 mL, 25 mL, 50 mL)

Pipette aid

Sterile Pasteur pipettes

Centrifuge with a swinging-bucket rotor

Biosafety cabinet (BSC)

Hemocytometer or automated cell counter

Microscope

Reagents
Percoll

10x Phosphate Buffered Saline (PBS) or 1.5 M NaCl

Sterile 1x PBS
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Whole blood collected in anticoagulant (e.g., EDTA, heparin)

Trypan Blue stain (0.4%)

Experimental Protocols
Preparation of Stock Isotonic Percoll (SIP)
To ensure the Percoll solution is isotonic and does not damage the cells, it must be mixed with

a salt solution. This creates a Stock Isotonic Percoll (SIP) solution, which is then used to

prepare the working gradient layers.

In a sterile bottle, aseptically mix 9 parts of Percoll with 1 part of 10x PBS or 1.5 M NaCl. For

example, to prepare 100 mL of SIP, mix 90 mL of Percoll with 10 mL of 10x PBS.

Mix thoroughly by inverting the bottle several times. This solution is considered 100% Percoll

for the purpose of creating gradient layers.

Store the SIP solution at 4°C.

Preparation of Discontinuous Percoll Gradient
This protocol utilizes a two-layer discontinuous gradient. The densities of these layers are

crucial for achieving optimal separation.

Prepare the different Percoll concentrations by diluting the SIP with sterile 1x PBS. For a

typical PBMC isolation, 50% and 30% Percoll solutions are effective.

To prepare the gradient layers, use the following calculations:

For 50% Percoll: Mix 5 parts of SIP with 5 parts of 1x PBS.

For 30% Percoll: Mix 3 parts of SIP with 7 parts of 1x PBS.

Prepare a sufficient volume of each concentration for the number of samples to be

processed. For a 50 mL tube, 10-15 mL of each layer is typically required.
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Blood Dilution: Dilute the whole blood with an equal volume of sterile 1x PBS at room

temperature. For example, mix 10 mL of whole blood with 10 mL of 1x PBS.

Gradient Formation:

In a 50 mL conical tube, carefully layer 15 mL of the 50% Percoll solution.

Slowly and carefully overlay 15 mL of the 30% Percoll solution on top of the 50% layer,

taking care not to mix the two layers. A distinct interface should be visible.

Loading the Blood: Gently overlay the diluted blood sample (e.g., 20 mL) on top of the 30%

Percoll layer. It is critical to perform this step slowly to maintain the integrity of the gradient

layers.

Centrifugation:

Centrifuge the tubes at 1000 x g for 20-30 minutes at room temperature (18-20°C).

Crucially, ensure the centrifuge brake is set to OFF to prevent disruption of the cell layers

upon deceleration.

Harvesting PBMCs:

After centrifugation, four distinct layers will be visible (from top to bottom):

1. Plasma and platelets

2. A "fluffy" white layer of PBMCs at the interface between the plasma and the 30% Percoll

layer.

3. The Percoll gradient.

4. A pellet of red blood cells and granulocytes at the bottom of the tube.

Carefully aspirate and discard the top plasma layer without disturbing the PBMC layer.

Using a sterile Pasteur pipette, carefully collect the PBMC layer and transfer it to a new 50

mL conical tube.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Washing the PBMCs:

Add sterile 1x PBS to the collected PBMCs to bring the volume up to 45-50 mL.

Centrifuge at 300-400 x g for 10 minutes at room temperature with the brake ON.

Carefully discard the supernatant.

Resuspend the cell pellet in 1x PBS and repeat the wash step. Two washes are generally

sufficient to remove residual Percoll and platelets.

Cell Counting and Viability Assessment:

After the final wash, resuspend the cell pellet in a known volume of 1x PBS or cell culture

medium (e.g., 1 mL).

Take a small aliquot of the cell suspension and mix it with Trypan Blue stain (typically in a

1:1 ratio).

Count the viable (unstained) and non-viable (blue) cells using a hemocytometer or an

automated cell counter to determine the cell concentration and viability.

Data Presentation
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Parameter Typical Value/Range Notes

Blood Dilution 1:1 with 1x PBS
Ensures proper layering and

separation.

Percoll Gradient Layers 50% and 30%

Prepared by diluting Stock

Isotonic Percoll (SIP) with 1x

PBS.

Centrifugation Speed 1000 x g

Optimal for separating blood

components without excessive

cell stress.

Centrifugation Time 20-30 minutes

Sufficient time for cells to

migrate to their isopycnic

points.

Centrifuge Brake OFF

Critical for preventing

disruption of the separated

layers during deceleration.

PBMC Wash Speed 300-400 x g
Gentle speed to pellet PBMCs

without causing damage.

PBMC Wash Time 10 minutes
Adequate time to pellet the

cells.

Expected Purity >90%

Purity can be assessed by flow

cytometry or morphological

analysis.

Expected Viability >95%
Assessed by Trypan Blue

exclusion.

Mandatory Visualizations
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Caption: Experimental workflow for PBMC isolation using a discontinuous Percoll gradient.
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Caption: Principle of PBMC separation based on cell density in a Percoll gradient.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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